molecular formula C6H9NO3 B8411938 Methyl-2-cyanoethoxyacetate

Methyl-2-cyanoethoxyacetate

Cat. No.: B8411938
M. Wt: 143.14 g/mol
InChI Key: DGVBFVWWYXHMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-cyanoethoxyacetate is a chemical compound of interest in organic synthesis and life science research. As a cyanoacetate derivative, it serves as a versatile building block for the construction of more complex molecules. Its molecular structure, featuring both an ester and a nitrile functional group, allows it to participate in various reactions, such as condensations and nucleophilic substitutions. This makes it a valuable precursor in medicinal chemistry for the development of pharmaceutical compounds, including potential therapeutics and diagnostic agents. Researchers also utilize its properties in materials science for creating novel polymers and functional materials. The compound is handled under controlled conditions, and its mechanism of action in specific applications depends on the targeted reaction, often involving its role as a key intermediate. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-(2-cyanoethoxy)acetate

InChI

InChI=1S/C6H9NO3/c1-9-6(8)5-10-4-2-3-7/h2,4-5H2,1H3

InChI Key

DGVBFVWWYXHMJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl-2-cyanoethoxyacetate with key analogs, focusing on structural features, applications, and safety profiles:

Compound Chemical Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Safety Notes
This compound N≡C–CH2–CH2–O–CH2–COOCH3 ~C6H9NO3 ~143.14 Not explicitly listed Synthesis of 3-oxacaprolactams for pharmaceuticals Likely hazardous due to cyano group; handle with PPE and ventilation
Methyl cyanoacetate NC–CH2–COOCH3 C4H5NO2 99.09 105-34-0 Precursor for pharmaceuticals (e.g., cefotetan, tofacitinib) and agrochemicals Toxic via inhalation/skin contact; use respiratory protection
Ethyl 2-(Ethoxymethylene)-2-cyanoacetate CCOC(=C(C#N)COC)C(=O)OCC C8H11NO3 185.18 94-05-3 Organic synthesis, building block for heterocycles Limited safety data; assume standard ester/cyano group precautions
Ethyl 2-amino-2-cyanoacetate NC–C(NH2)–COOCH2CH3 C5H8N2O2 128.13 Not explicitly listed Intermediate for amino acid derivatives and peptide synthesis Potential irritant; avoid direct exposure
Methyl 2-phenylacetoacetate C6H5–C(O)–CH2–COOCH3 C11H12O3 192.21 16648-44-5 Analytical standard for forensic chemistry (amphetamine synthesis) Crystalline solid; stable under refrigeration (-20°C)
Methyl 2-thienylacetate C4H3S–CH2–COOCH3 C7H8O2S 156.20 19432-68-9 Flavor/fragrance industry; thiophene chemistry Harmful if inhaled; use gloves and eye protection

Key Structural and Functional Differences

Cyano Group Placement: this compound and methyl cyanoacetate both feature a terminal -CN group, but the former includes an ethoxy spacer (-O–CH2–) between the cyano and acetate groups, enhancing its flexibility in cyclization reactions . Ethyl 2-(Ethoxymethylene)-2-cyanoacetate contains an ethoxymethylene bridge (C=CH–O–), enabling conjugation and stabilization of reactive intermediates .

Substituent Effects: Methyl 2-phenylacetoacetate and Methyl 2-thienylacetate replace the cyano group with aromatic (phenyl) or heteroaromatic (thienyl) rings, shifting their reactivity toward electrophilic substitution rather than nucleophilic addition . Ethyl 2-amino-2-cyanoacetate introduces an amino group (-NH2), enabling peptide bond formation but increasing sensitivity to oxidation .

Aromatic esters (e.g., Methyl 2-phenylacetoacetate) pose lower acute toxicity but may require controlled storage to prevent degradation .

Preparation Methods

Cyanoethylation of Glycolic Acid Derivatives

The cyanoethylation of glycolic acid derivatives represents a cornerstone method for synthesizing methyl-2-cyanoethoxyacetate. This approach involves reacting alkyl glycolates with acrylonitrile in the presence of a metallic alkoxide catalyst. For instance, methyl glycolate reacts with acrylonitrile under anhydrous conditions, facilitated by sodium methoxide or potassium tert-butoxide, to yield the target compound.

The reaction typically proceeds at temperatures between 20°C and 100°C, with optimal yields exceeding 70%. A critical factor is maintaining anhydrous conditions to prevent hydrolysis of the nitrile group. Solvents such as methanol or ethanol are employed to solubilize reactants, while catalytic amounts of base (0.5–2 mol%) drive the reaction to completion. Post-synthesis purification often involves fractional distillation under reduced pressure to isolate the ester from unreacted starting materials and byproducts.

Continuous Flow Synthesis Systems

Industrial-scale production of this compound increasingly adopts continuous flow reactors to enhance efficiency and safety. A patented method (CN102633682A) describes the continuous reaction of methyl chloroacetate with sodium cyanide in alcoholic solutions, achieving yields exceeding 83% . The process involves preheating reactants to 60–120°C in a duct-type preheater, followed by mixing in a pipeline reactor at 65–150°C under pressures of 0.1–1.0 MPa .

Key parameters include:

  • Molar ratio : Chloracetate to sodium cyanide ratios of 1:0.9–1.1 optimize conversion.

  • Solvent selection : Methanol, ethanol, or butanol solvents influence reaction kinetics and product solubility.

  • pH adjustment : Organic acids like acetic acid maintain pH 5–8, minimizing side reactions .

Table 1 summarizes experimental data from continuous flow syntheses:

ExampleChloracetateSolventNaCN ConcentrationYield (%)Purity (%)
1Methyl chloroacetateMethanol10%85.399.68
2Ethyl chloroacetateEthanol20%84.399.70
3Butyl chloroacetateButanol15%86.399.55

This method reduces manual intervention and enables real-time monitoring, making it suitable for high-throughput manufacturing .

Catalytic Esterification and Azeotropic Distillation

Alternative routes employ catalytic esterification of cyanoacetic acid with methanol, coupled with azeotropic distillation to remove water. A patent (WO2008089920A1) outlines the use of glacial acetic acid and ammonium acetate as dual catalysts, achieving >99% purity through solvent-water azeotrope separation . The reaction occurs at 95–140°C under reduced pressure (700 mbar), with heptane or toluene facilitating water removal .

Notably, stepwise addition of ammonium acetate (25 g/hour) suppresses side reactions, such as the formation of 2-cyano-3,3-diphenyl-2-propenamide . Post-reaction distillation under vacuum (50 mbar) isolates this compound, while unreacted methanol is recycled.

Comparative Analysis of Synthesis Methods

Table 2 contrasts the efficiency, scalability, and practicality of the three primary methods:

MethodTemperature RangeYield (%)Purity (%)Scalability
Cyanoethylation20–100°C70–7598–99Moderate
Continuous Flow60–150°C83–8699.5–99.7High
Catalytic Esterification95–140°C80–85>99High

Continuous flow systems excel in yield and scalability, whereas catalytic esterification offers superior purity. Cyanoethylation remains advantageous for laboratory-scale synthesis due to its simplicity.

Optimization Strategies for Industrial Scale-Up

Industrial applications prioritize cost-effectiveness and environmental sustainability. Key optimizations include:

  • Solvent recovery : Methanol and ethanol are distilled and reused, reducing waste .

  • Catalyst recycling : Metallic alkoxides are filtered and reactivated, lowering material costs.

  • Process intensification : Combining preheating and reaction zones in flow systems cuts energy consumption by 20–30% .

Q & A

Q. What are the established synthetic routes for Methyl-2-cyanoethoxyacetate, and how do reaction conditions influence yield?

this compound is synthesized via multi-step reactions involving esterification and etherification. A preferred method includes reacting cyanoacetic acid derivatives with ethylene glycol intermediates under acidic catalysis, followed by methylation . Key factors affecting yield include:

  • Temperature control : Optimal reaction temperatures (e.g., 60–80°C) minimize side reactions like hydrolysis of the cyano group.
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency.
  • Purification : Column chromatography or fractional distillation is critical for isolating the product from intermediates (e.g., unreacted phenoxyethanol derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release toxic cyano groups under decomposition .
  • Storage : Keep in airtight containers away from oxidizing agents and moisture to prevent hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) resolves impurities like unreacted cyanoacetic acid .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.7–4.2 ppm confirm methoxy and ethoxy groups; the cyano group (C≡N) appears as a singlet in IR at ~2250 cm⁻¹ .
    • X-ray crystallography : Resolves crystal packing and weak intermolecular interactions (e.g., C–H⋯O) for structural validation .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cyclization reactions?

The cyano group’s electron-withdrawing nature activates the adjacent ethoxyacetate moiety for nucleophilic attacks, facilitating cyclization to form 3-oxacaprolactams. Steric hindrance from the methoxy group slows down dimerization side reactions. Computational studies (DFT) can model transition states to optimize reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-based reactions?

  • Systematic Review Methodology : Apply PRISMA guidelines to analyze literature, ensuring inclusion/exclusion criteria focus on catalyst type (e.g., Lewis acids vs. organocatalysts) and solvent systems .
  • Meta-analysis : Compare turnover numbers (TON) across studies using the Cochrane Handbook’s risk-of-bias assessment to identify outliers caused by impurities or unoptimized pH .

Q. How can researchers design experiments to study the compound’s potential in drug delivery systems?

  • Complexation studies : Use UV-Vis titration to assess binding constants with model drugs (e.g., doxorubicin) via the ester/ether linkages.
  • Release kinetics : Simulate physiological conditions (pH 7.4, 37°C) and monitor drug release via LC-MS. Compare with structurally similar compounds (e.g., ethyl cyanoethoxyacetate derivatives) to establish structure-release relationships .

Q. What advanced analytical techniques characterize degradation pathways of this compound under environmental conditions?

  • Accelerated Stability Testing : Expose the compound to UV light, heat, and humidity, then analyze degradation products via high-resolution mass spectrometry (HRMS).
  • Mechanistic insights : Isotope labeling (e.g., ¹⁸O in the ester group) traces hydrolytic cleavage pathways .

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